
G-1
Übersicht
Beschreibung
G-1 is a complex organic compound featuring a brominated benzo[d][1,3]dioxole moiety fused with a cyclopentaquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of G-1 typically involves multiple steps:
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the cyclopentaquinoline core.
Final Assembly: The final step involves the coupling of the cyclopentaquinoline core with ethanone under specific conditions to yield the target compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
G-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
G-1 has been extensively studied for its anticancer properties, demonstrating significant effects on various cancer types.
Case Studies
- Ovarian Cancer : A study showed that this compound treatment led to a significant decrease in cell viability and increased expression of pro-apoptotic markers like P21CIP1 while reducing anti-apoptotic markers like BCL-2 .
- Mantle Cell Lymphoma (MCL) : this compound activation resulted in DNA damage and apoptosis in MCL cell lines, demonstrating its potential as a therapeutic agent for this aggressive cancer type . Additionally, it reduced tumor size in xenografted mice models .
Cancer Type | Mechanism | Outcome |
---|---|---|
Ovarian Cancer | Microtubule disruption, apoptosis | Decreased cell viability |
Mantle Cell Lymphoma | DNA damage, apoptosis | Reduced tumor size |
Metabolic Applications
Recent studies have indicated that this compound may also play a role in metabolic regulation, particularly concerning obesity and diabetes.
Case Studies
- Obesity and Diabetes : Research conducted on mice with low estrogen levels revealed that this compound treatment led to weight loss and improved metabolic profiles. The treated mice exhibited increased energy expenditure despite a high-fat diet, suggesting potential applications for managing obesity and diabetes .
Condition | Mechanism | Outcome |
---|---|---|
Obesity | Enhanced energy expenditure | Weight loss |
Diabetes | Improved metabolic profile | Reduced diabetic symptoms |
Summary of Findings
This compound shows considerable promise across multiple research domains:
- It acts as an effective anticancer agent through mechanisms involving microtubule disruption and apoptosis induction.
- Its potential for metabolic regulation opens avenues for treating obesity and diabetes.
Wirkmechanismus
The mechanism of action of G-1 involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid
- 6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
G-1 is unique due to its fused ring structure and the presence of both brominated and ethanone moieties.
Biologische Aktivität
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its biological activity has been extensively studied, revealing significant implications for cancer treatment and neuroprotection. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.
Pharmacological Properties
This compound exhibits potent activity as a GPER agonist with the following characteristics:
- Ki (Inhibition Constant) : 11 nM
- EC50 (Half-Maximal Effective Concentration) : 2 nM
- Selectivity : No activity at estrogen receptors ERα and ERβ at concentrations up to 10 μM .
Table 1: Summary of this compound Pharmacological Data
Property | Value |
---|---|
Ki | 11 nM |
EC50 | 2 nM |
Activity at ERα/ERβ | None |
IC50 (SKBr3 cells) | 0.7 nM |
IC50 (MCF-7 cells) | 1.6 nM |
This compound's biological activities are mediated through several mechanisms:
- Calcium Mobilization : this compound increases cytosolic Ca²⁺ levels, which is crucial for various cellular processes.
- Cell Cycle Regulation : It blocks the progression of MCF-7 cells at the G1 phase, indicating its potential as an antiproliferative agent.
- Inhibition of Cell Migration : this compound reduces migration in breast cancer cell lines (SKBr3 and MCF-7), which is vital for metastasis prevention.
- Neuroprotection : In models of multiple sclerosis, this compound has shown therapeutic effects by inhibiting glutamate-induced autophagy and neuronal loss .
Case Study 1: Multiple Sclerosis Model
A study by Blasko et al. (2009) investigated the effects of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The findings indicated that this compound administration led to reduced neurological deficits and inflammation, suggesting a protective role against neuroinflammation .
Case Study 2: Breast Cancer Cell Lines
Ariazi et al. (2010) explored the impact of this compound on estrogen receptor-positive breast cancer cells. The study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent in hormone-responsive cancers .
Research Findings
Recent research has expanded our understanding of this compound's role in cellular signaling pathways:
- Neuronal Protection : A study by Yue et al. (2019) showed that activation of GPR30 by this compound protects neurons from excitotoxicity by inhibiting excessive autophagy induced by glutamate .
Table 2: Summary of Research Findings on this compound
Study | Findings |
---|---|
Blasko et al. (2009) | Reduced EAE symptoms in mice |
Ariazi et al. (2010) | Inhibited proliferation in breast cancer cells |
Yue et al. (2019) | Protects neurons from excitotoxicity |
Eigenschaften
IUPAC Name |
1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881639-98-1, 925419-53-0 | |
Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LNS-8801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | G-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | G 1 (GPER AGONIST) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LNS-8801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.